3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has been synthesized and studied extensively in recent years. This compound has shown promising results in scientific research applications, particularly in the field of pharmacology. In
Mechanism of Action
The exact mechanism of action of 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to interact with the GABAergic system in the brain, which is involved in the regulation of anxiety, seizures, and sleep. It may also modulate the activity of certain enzymes and receptors involved in inflammation and pain.
Biochemical and Physiological Effects:
In animal studies, 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce inflammation, pain, and seizures. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. However, the exact biochemical and physiological effects of this compound in humans are not yet known.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity for certain receptors and enzymes. This allows for more precise and targeted studies of its effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Future Directions
There are several future directions for research on 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential as an anti-cancer agent. Further studies are also needed to fully understand its mechanism of action and its effects on different physiological systems.
Synthesis Methods
The synthesis of 3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid hydrazide with phenyl isothiocyanate in the presence of triethylamine. The resulting product is then treated with 2,4,6-trichloro-1,3,5-triazine to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
3-(3-methyl-1H-pyrazol-5-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its pharmacological properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Additionally, it has been investigated for its potential as a treatment for Alzheimer's disease and cancer.
properties
IUPAC Name |
3-(5-methyl-1H-pyrazol-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N6S/c1-8-7-10(15-14-8)11-16-17-13-19(11)18-12(20-13)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIINLINULLWWRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.